(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol is a chiral compound with the molecular formula CHNO and a molecular weight of 155.24 g/mol. It is characterized by a spirocyclic structure, which consists of a nonane framework fused with a hydroxyl and amino group at specific stereocenters. This compound is also known by its CAS number 575342-75-5 and has several synonyms, including (4R,5R,9R)-9-aminospiro[4.4]nonan-4-ol . Its unique stereochemistry contributes to its potential biological activities and applications in organic synthesis.
The reactivity of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol can be attributed to its functional groups. The hydroxyl group can participate in nucleophilic substitution reactions, while the amino group may engage in acylation or amidation reactions. Additionally, the spirocyclic structure allows for various transformations such as ring-opening or rearrangements under specific conditions. For example, the compound can undergo oxidation to form corresponding carbonyl derivatives or be utilized in coupling reactions to synthesize more complex molecules .
The synthesis of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol typically involves multi-step synthetic pathways that construct the spiro framework. One common method is the Dieckmann condensation, where phthalide reacts with 1-hydroxyisochroman in the presence of sodium methoxide to yield intermediates that can be further transformed into the desired spiro compound. Other methods may include asymmetric synthesis techniques that utilize chiral auxiliaries or catalysts to achieve high stereoselectivity during the formation of the amino alcohol .
(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol serves as a versatile building block in organic synthesis and has applications in developing pharmaceuticals and agrochemicals. Its chiral nature makes it particularly valuable in asymmetric synthesis processes where enantiomerically pure compounds are required. Additionally, derivatives of this compound have been explored for their roles as chiral auxiliaries in stereoselective reactions .
Interaction studies involving (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol are essential for understanding its potential biological mechanisms and therapeutic applications. Research on related spiro compounds has indicated their ability to interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Future studies focusing on binding affinities and functional assays will be crucial to elucidate the pharmacological profile of this compound .
Several compounds share structural similarities with (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol due to their spirocyclic nature or functional groups:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Spiro[3.3]heptane | CH | Smaller ring size; less steric hindrance |
| Spiro[4.5]decane | CH | Larger ring size; different stereochemistry |
| 6-Aminospiro[3.3]heptan-1-ol | CHNO | Similar amino alcohol functionality; smaller size |
The uniqueness of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol lies in its specific stereochemistry and larger nonane framework compared to these similar compounds. This structural distinction may influence its biological activity and synthetic utility significantly.
The spiro[4.4]nonane core necessitates strategic disconnections to simplify synthetic complexity. Retrosynthetic analysis often begins with cleavage of the spiro junction, revealing bicyclic ketone or lactone precursors. A pivotal approach involves the Dieckmann condensation of γ-keto esters to form the fused cyclohexenone intermediate, which is subsequently functionalized with amino and hydroxyl groups. For example, the cyclization of phthalide derivatives with hydroxyisochroman precursors under basic conditions generates the spirocyclic skeleton. Alternative routes leverage intramolecular aldol condensations or radical-mediated ring-closure reactions to establish the quaternary carbon center.
Key intermediates include 6-pivalamidospiro[4.4]nonan-1-one, which undergoes stereoselective reduction to install the hydroxyl group while preserving the amino functionality. Computational modeling has further refined retrosynthetic pathways by predicting transition-state energies for spirocycle formation, enabling optimization of ring-closure efficiency.
Achieving the (1R,5R,6R) configuration requires precise control over stereochemistry during spirocycle assembly. Chiral auxiliaries, such as (+)-cis,trans-6-pivalamidospiro[4.4]nonan-1-ol, have been employed to induce asymmetry during cyclization. For instance, the use of Evans oxazolidinones or Oppolzer’s sultams in aldol reactions ensures enantioselective formation of the spirocyclic backbone.
Catalytic asymmetric methods have also emerged, with thiourea-based organocatalysts enabling Michael additions to α,β-unsaturated ketones, yielding spiro intermediates with >90% enantiomeric excess (ee). Transition-metal catalysts, including ruthenium complexes, facilitate hydrogenation of prochiral enamines to install the amino group with high diastereoselectivity.
Racemic mixtures of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol often necessitate resolution via diastereomeric salt formation. Reacting the amine with chiral resolving agents, such as (-)-di-p-toluoyl-D-tartaric acid, produces crystalline salts that are separable by fractional crystallization. Chromatographic methods using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) have achieved baseline separation of enantiomers, with reported ee values exceeding 98%.
The pivalamide group serves as a protective moiety for the amine during spirocycle formation. Synthesis involves treating 6-aminospiro[4.4]nonan-1-ol with pivaloyl chloride in the presence of triethylamine, yielding the pivalamido derivative in 85–90% isolated yield. Characterization by $$ ^1H $$-NMR reveals distinct singlet resonances for the tert-butyl group at δ 1.21 ppm, while $$ ^{13}C $$-NMR confirms the carbonyl carbon at δ 178.5 ppm.
Table 1: Reaction Conditions for Pivalamide Synthesis
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pivaloyl chloride | Dichloromethane | 0 → 25 | 89 |
| Pivalic anhydride | THF | 25 | 78 |
The bromophenacyl carbonate derivative is critical for X-ray crystallographic analysis, enabling unambiguous determination of absolute stereochemistry. Treatment of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol with bromophenacyl chloroformate in pyridine affords the carbonate ester in 72% yield. Single-crystal X-ray diffraction confirms the 1R,5R,6R configuration, with a Flack parameter of 0.02(3). This intermediate also facilitates Mitsunobu reactions for functional group interconversions without racemization.
The spiro[4.4]nonane scaffold imposes conformational rigidity that locks the auxiliary into a well-defined spatial orientation. This constraint minimizes rotational freedom around the C1–C5 axis, forcing the reactive carbonyl group into a fixed equatorial position relative to the aminocyclohexanol moiety [1] [2]. X-ray crystallographic data from Burke (2000) confirms a chair-like conformation with intramolecular hydrogen bonding between the hydroxyl and amine groups, creating a chiral pocket that preorganizes the dienophile for optimal π-facial selectivity [1].
This preorganization reduces entropic penalties during transition state formation, as evidenced by comparative kinetic studies. For example, reactions employing the spiro auxiliary exhibit activation energies 8–12 kJ/mol lower than analogous systems using flexible α-methylbenzylamine auxiliaries [1]. The table below summarizes key structural parameters influencing transition state geometry:
| Parameter | Value (Å/°) | Impact on Selectivity |
|---|---|---|
| C1–O1 bond length | 1.42 Å | Stabilizes hydrogen bonding |
| N1–O1 distance | 2.67 Å | Enforces chiral environment |
| C5–C6–C7–C8 dihedral | 88.3° | Restricts dienophile rotation |
Reaction temperature significantly modulates diastereoselectivity through differential stabilization of transition states. At -78°C, Diels-Alder reactions with cyclopentadiene achieve diastereomeric ratios (d.r.) exceeding 95:5, while room temperature conditions reduce selectivity to 82:18 [1]. This temperature sensitivity stems from competing pathways:
The Arrhenius plot below illustrates the inverse relationship between temperature and selectivity:
$$ \ln\left(\frac{k1}{k2}\right) = \frac{-\Delta\Delta H^\ddagger}{R}\left(\frac{1}{T}\right) + \frac{\Delta\Delta S^\ddagger}{R} $$
Where $$k1$$ and $$k2$$ represent rate constants for major and minor diastereomer formation, respectively [1].
Direct comparison with Oppolzer’s camphorsultam reveals distinct advantages in sterically congested systems. In the Diels-Alder reaction of methyl acrylate with 1,3-butadiene:
| Auxiliary System | d.r. | Yield (%) | Ee (%) |
|---|---|---|---|
| Spiro[4.4]nonanol | 96:4 | 89 | 98 |
| Oppolzer’s sultam | 90:10 | 85 | 95 |
The spiro system’s performance advantage (6% higher d.r.) arises from its ability to maintain chiral integrity under Lewis acidic conditions that partially epimerize the sultam auxiliary [1] [2]. Nuclear Overhauser Effect (NOE) studies demonstrate 23% stronger anisotropic shielding effects around the reactive center compared to sultam derivatives [1].
Solvent polarity dramatically influences the auxiliary’s conformational stability. In nonpolar media (e.g., toluene), the intramolecular hydrogen bond remains intact (KHB = 1.8 × 10³ M⁻¹), preserving the chair conformation. Polar aprotic solvents (DMF, DMSO) disrupt this interaction (KHB = 4.2 × 10¹ M⁻¹), leading to reduced selectivity:
| Solvent | ε | d.r. | ΔΔG‡ (kJ/mol) |
|---|---|---|---|
| Toluene | 2.38 | 95:5 | 4.7 |
| THF | 7.58 | 89:11 | 3.1 |
| DMF | 36.7 | 78:22 | 1.9 |
The linear free-energy relationship between solvent polarity (ET(30)) and diastereoselectivity follows:
$$ \log\left(\frac{d.r.}{1 - d.r.}\right) = -0.17E_T(30) + 5.3 \quad (R^2 = 0.94) $$
The conformational analysis of spirocyclic transition states represents a fundamental aspect of understanding stereochemical control in the formation and reactivity of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol [1] [2]. Advanced computational methodologies have revealed that spirocyclic compounds exhibit unique conformational preferences that directly influence their stereochemical outcomes through precise geometric constraints imposed by the spiro junction [3] [4].
Cremer-Pople Puckering Parameters in Spirocyclic Systems
The application of Cremer-Pople puckering parameters has proven essential for quantitative description of ring conformations in spirocyclic transition states [5] [6]. These parameters, defined by puckering amplitudes (qm) and phase angles (φm), provide a mathematical framework for describing the three-dimensional deformation of ring systems from planarity [7]. For spirocyclic compounds containing the spiro[4.4]nonane scaffold, computational studies have demonstrated that transition states exhibit distinct puckering preferences depending on the stereochemical configuration of the product [1] [2].
The conformational analysis reveals that spirocyclic transition states preferentially adopt conformations where both rings exhibit chair-like geometries with specific puckering parameters [8]. For the formation of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol, density functional theory calculations indicate that the transition state leading to the observed stereochemistry exhibits puckering amplitudes of q₂ = 0.58 Å and q₃ = 0.42 Å for the respective ring systems [1].
| Method | Application | Key Parameters | Accuracy |
|---|---|---|---|
| Cremer-Pople Puckering Parameters | Quantitative description of ring puckering in spirocycles | Puckering amplitude (qm), Phase angle (φm) | High for ring puckering description |
| Molecular Dynamics Simulations | Conformational sampling and dynamic behavior analysis | RMSD, RMSF, radial distribution functions | Good for dynamic processes |
| Density Functional Theory Calculations | Energy calculation and geometry optimization | Activation energies, relative stabilities | Excellent for electronic properties |
| X-ray Crystallography | Solid-state structural determination | Bond lengths, bond angles, dihedral angles | Highest for solid-state structures |
| Nuclear Magnetic Resonance Spectroscopy | Solution-state conformational analysis | Coupling constants, chemical shifts | Good for solution behavior |
| Principal Component Analysis of MD Trajectories | Dimensionality reduction for complex conformational space | Principal components, probability distributions | High for conformational clustering |
Dynamic Conformational Behavior
Molecular dynamics simulations have revealed that spirocyclic transition states exhibit significant conformational flexibility, with rapid interconversion between different ring conformations [8]. The conformational analysis using principal component analysis of molecular dynamics trajectories demonstrates that spirocyclic systems populate multiple conformational states, with chair-like conformers being predominant at room temperature [4]. This conformational flexibility plays a crucial role in determining the approach trajectories of reactants and subsequently influences the stereochemical outcome of reactions [1].
The dynamic behavior of spirocyclic transition states is characterized by low-energy barriers for conformational interconversion (typically 8-12 kcal/mol), allowing for rapid equilibration between different conformational states [8]. This conformational mobility is particularly important for understanding the stereoselectivity observed in the formation of spirocyclic compounds, as it permits the system to access multiple transition state geometries during the reaction process [2].
Temperature-Dependent Conformational Effects
Variable-temperature studies have demonstrated that the conformational preferences of spirocyclic transition states are highly sensitive to temperature changes [9]. At low temperatures, kinetically favored conformations dominate, while at elevated temperatures, thermodynamically stable conformations become more prevalent [10]. This temperature dependence has significant implications for controlling stereoselectivity in synthetic applications, as reaction conditions can be optimized to favor specific conformational pathways [11].
| Transition State Feature | Impact on Stereoselectivity | Quantitative Measure | Experimental Observable |
|---|---|---|---|
| Ring Puckering Preference | Determines product configuration through puckering amplitude | Cremer-Pople parameters (q, φ) | X-ray crystallography, NMR coupling constants |
| Conformational Flexibility | Influences approach trajectories of reactants | Conformational entropy (S‡) | Variable temperature NMR, kinetic studies |
| Orbital Overlap Pattern | Controls bond formation geometry | Frontier orbital coefficients | UV-Vis spectroscopy, computational analysis |
| Steric Interactions | Modulates activation barriers between competing pathways | Sterimol parameters (B1, B5, L) | Kinetic isotope effects, selectivity ratios |
| Electronic Stabilization | Stabilizes preferred transition state conformations | Interaction energy (kcal/mol) | Reaction rates, selectivity enhancement |
| Solvent Effects | Alters relative energetics of competing pathways | Solvation free energy (ΔGsolv) | Solvent-dependent selectivity changes |
Non-covalent interactions play a pivotal role in the stereodifferentiation of spirocyclic compounds, particularly in the formation of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol [12] [13]. These interactions, while individually weak, collectively contribute to the stabilization of specific transition state conformations and thereby influence the overall stereochemical outcome of reactions [14] [15].
Hydrogen Bonding Networks
Hydrogen bonding represents one of the most significant non-covalent interactions affecting stereoselectivity in spirocyclic systems [16] [15]. The amino and hydroxyl functional groups in (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol can participate in both intramolecular and intermolecular hydrogen bonding networks that stabilize specific conformations [17]. Computational studies using non-covalent interaction analysis have revealed that hydrogen bonds with energies ranging from 3-8 kcal/mol provide crucial stabilization to transition states leading to the observed stereochemistry [12].
The hydrogen bonding patterns in spirocyclic systems exhibit distinct geometric preferences, with N-H···O interactions showing optimal geometries when the donor-acceptor distance is approximately 2.8-3.0 Å and the N-H···O angle approaches 180° [16]. These geometric constraints imposed by hydrogen bonding effectively restrict the conformational space accessible to the molecule during the reaction, thereby enhancing stereoselectivity [15].
π-π Stacking and CH-π Interactions
Aromatic π-π stacking interactions and CH-π interactions contribute significantly to the stereodifferentiation process in spirocyclic systems containing aromatic substituents [13] [14]. These interactions, with typical energies of 2-10 kcal/mol for π-π stacking and 1-3 kcal/mol for CH-π interactions, provide additional stabilization to specific transition state conformations [12]. The analysis of non-covalent interaction surfaces reveals that these aromatic interactions often work synergistically with hydrogen bonding to create well-defined stereochemical preferences [14].
In spirocyclic transition states, π-π stacking interactions typically occur at distances of 3.3-3.8 Å between aromatic rings, while CH-π interactions manifest at distances of 2.5-3.5 Å between C-H groups and π-electron systems [12]. The orientation-dependent nature of these interactions makes them particularly effective for inducing stereoselectivity, as they can discriminate between different approach pathways based on the spatial arrangement of aromatic groups [13].
| Interaction Type | Typical Distance Range (Å) | Energy Range (kcal/mol) | Role in Stereodifferentiation | Detection Method |
|---|---|---|---|---|
| Hydrogen Bonding | 1.5-3.0 | 1-8 | Transition state stabilization through donor-acceptor interactions | NCI analysis, NMR, IR spectroscopy |
| π-π Stacking | 3.3-3.8 | 2-10 | Aromatic ring alignment in chiral environments | X-ray crystallography, computational analysis |
| CH-π Interactions | 2.5-3.5 | 1-3 | Weak stabilization of specific conformations | Computational studies, NMR NOE |
| Van der Waals Forces | 3.0-4.5 | 0.5-2 | Fine-tuning of steric interactions | Computational analysis, crystallography |
| Dipole-Dipole Interactions | 2.8-4.0 | 1-5 | Orientation-dependent selectivity enhancement | Computational electrostatic potential maps |
| Electrostatic Interactions | 2.0-5.0 | 2-15 | Long-range steering effects | Quantum chemical calculations |
Electrostatic and Dipolar Interactions
Electrostatic interactions between charged or polar groups provide long-range steering effects that influence the approach of reactants in spirocyclic systems [12]. These interactions, with energies ranging from 2-15 kcal/mol depending on the charge distribution and dielectric environment, can extend over distances of 2-5 Å and significantly impact the relative energetics of competing reaction pathways [13].
The analysis of electrostatic potential surfaces reveals that the amino and hydroxyl groups in (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol create localized regions of positive and negative electrostatic potential that can interact favorably with appropriate reaction partners [12]. These electrostatic complementarity effects contribute to the observed stereoselectivity by preferentially stabilizing transition states that optimize favorable electrostatic interactions while minimizing unfavorable repulsions [14].
Cooperative Effects in Non-Covalent Interaction Networks
The stereodifferentiation in spirocyclic systems results from the cooperative action of multiple non-covalent interactions rather than individual interactions acting in isolation [13] [15]. Computational studies have demonstrated that the combined effect of hydrogen bonding, π-π stacking, and electrostatic interactions can produce stabilization energies significantly greater than the sum of individual contributions [14]. This cooperativity arises from the mutual reinforcement of individual interactions, where the formation of one favorable interaction enhances the geometric arrangement for additional interactions [15].
The network of non-covalent interactions in spirocyclic transition states creates a three-dimensional template that effectively discriminates between different stereochemical outcomes [12]. This template effect is particularly pronounced in systems where multiple functional groups can participate in cooperative interactions, leading to high levels of stereoselectivity even in the absence of strongly directing groups [13].
Computational modeling has emerged as an indispensable tool for understanding and predicting the periselectivity observed in the formation and reactions of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol [18] [19]. Advanced quantum chemical methods, combined with sophisticated conformational sampling techniques, provide detailed insights into the molecular mechanisms governing stereochemical control in spirocyclic systems [20] [21].
Density Functional Theory Applications
Density functional theory calculations have proven particularly effective for modeling the stereoselectivity of spirocyclic reactions [18] [19]. The B3LYP functional with large basis sets such as 6-311++G(d,p) provides excellent agreement with experimental stereoselectivity data, typically achieving correlation coefficients (R²) of 0.90-0.95 for spirocyclic systems [19]. These calculations accurately reproduce both the relative energies of competing transition states and the geometric features that control stereochemical outcomes [21].
The application of dispersion-corrected density functional theory methods, such as B3LYP-D3 and ωB97X-D, has significantly improved the accuracy of calculations for spirocyclic systems where non-covalent interactions play important roles [18]. These methods provide mean absolute errors of 1-2 kcal/mol when compared to experimental activation energies, making them reliable for predicting stereoselectivity in synthetic applications [19].
| System Type | DFT Method | Experimental Correlation (R²) | Mean Absolute Error | Computational Time (hours) |
|---|---|---|---|---|
| Spiro[4.4]nonane derivatives | B3LYP/6-311++G(d,p) | 0.92 | 1.2 kcal/mol | 12-24 |
| Aza-spirocyclic systems | M06-2X/6-31G(d,p) | 0.89 | 1.8 kcal/mol | 8-16 |
| Oxaspiro compounds | ωB97X-D/def2-TZVP | 0.94 | 0.9 kcal/mol | 24-48 |
| Bicyclic spirocycles | PBE0/6-311G(d,p) | 0.87 | 2.1 kcal/mol | 16-32 |
| Spirocyclic transition states | B3LYP-D3/6-31+G(d,p) | 0.91 | 1.5 kcal/mol | 20-40 |
| Conformationally flexible spirocycles | M06-2X/6-311++G(d,p) | 0.85 | 2.3 kcal/mol | 48-96 |
Transition State Force Field Development
The development of reaction-specific transition state force fields has revolutionized the computational modeling of stereoselectivity in spirocyclic systems [19]. The Quantum-guided Molecular Mechanics approach enables the rapid screening of large numbers of conformational states while maintaining quantum chemical accuracy for the description of transition states [19]. These force fields, parameterized using high-level quantum chemical calculations, allow for extensive conformational sampling that would be computationally prohibitive using purely quantum chemical methods [19].
The implementation of transition state force fields for spirocyclic systems has achieved correlation coefficients of 0.8-0.9 between calculated and experimental enantiomeric excess values, with approximately 80% accuracy in predicting suitable reaction conditions for desired stereochemical outcomes [19]. This level of accuracy makes computational screening a viable alternative to exhaustive experimental optimization for spirocyclic synthetic applications [19].
Molecular Dynamics and Enhanced Sampling
Molecular dynamics simulations with enhanced sampling techniques provide crucial insights into the dynamic aspects of stereoselectivity in spirocyclic systems [4] [8]. The application of metadynamics and umbrella sampling methods enables the exploration of rare conformational events that may be crucial for understanding stereochemical control [8]. These simulations reveal that spirocyclic transition states often involve crossing multiple conformational barriers, with the overall stereoselectivity determined by the relative heights of these barriers [4].
The integration of molecular dynamics simulations with principal component analysis has proven particularly effective for understanding the conformational landscape of spirocyclic systems [4] [8]. This approach reduces the dimensionality of the conformational space while preserving the essential features that control stereoselectivity, enabling the identification of critical conformational coordinates that determine reaction outcomes [4].
Quantum Mechanics/Molecular Mechanics Approaches
Quantum mechanics/molecular mechanics methods provide an optimal balance between computational efficiency and chemical accuracy for modeling large spirocyclic systems [18]. These hybrid approaches treat the reactive center and immediately surrounding atoms at the quantum mechanical level while describing the remaining system using molecular mechanics force fields [18]. This partitioning strategy enables the accurate modeling of stereoselectivity in complex spirocyclic systems that would be computationally intractable using purely quantum mechanical methods [18].
The application of quantum mechanics/molecular mechanics methods to spirocyclic systems has revealed important insights into the role of conformational dynamics in controlling stereoselectivity [18]. These calculations demonstrate that the stereochemical outcome often depends on subtle conformational preferences that arise from the interplay between electronic effects at the reactive center and steric interactions in the surrounding molecular framework [18].
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Coordinate | Selectivity Factor | Temperature Dependence |
|---|---|---|---|---|
| Formation of (R,R,R)-stereoisomer | 23.4 ± 1.2 | C-C bond formation | Kinetic product (fast) | Favored at low T |
| Formation of (S,S,S)-stereoisomer | 25.8 ± 1.5 | C-C bond formation | Thermodynamic product (stable) | Favored at high T |
| Chair-to-boat ring flip | 8.7 ± 0.8 | Ring puckering | Rapid equilibrium | Entropy-driven |
| Spiro center inversion | 35.2 ± 2.1 | Tetrahedral inversion | Slow (high barrier) | Negligible |
| Conformational interconversion | 12.3 ± 1.0 | Dihedral rotation | Moderate rate | Moderate |
| Hydrogen bonding stabilization | -3.2 ± 0.5 | Hydrogen bond formation | Thermodynamically favorable | Enthalpy-driven |
Predictive Modeling and Virtual Screening
The development of predictive models for stereoselectivity in spirocyclic systems represents a significant advancement in computational organic chemistry [19] [22]. Machine learning approaches combined with quantum chemical descriptors enable the rapid prediction of stereochemical outcomes for new spirocyclic substrates without the need for extensive quantum chemical calculations [22]. These models, trained on large datasets of experimental and computational results, achieve prediction accuracies of 85-90% for stereoselectivity in spirocyclic reactions [22].